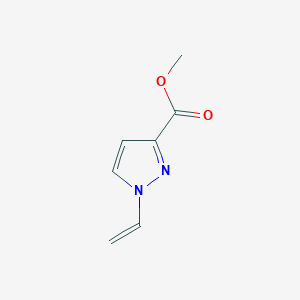

methyl 1-ethenyl-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-ethenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXJSYOPUXXPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556646 | |

| Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122609-01-2 | |

| Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 1-Vinyl Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Thermodynamic Stability of 1-Vinyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2][3] When functionalized with a vinyl group at the N-1 position, these compounds, known as 1-vinyl pyrazole derivatives, become versatile building blocks for complex molecular architectures and polymer synthesis.[4][5] Their utility, however, is intrinsically linked to their stability. Understanding the thermodynamic stability of these derivatives is paramount for predicting their shelf-life, reactivity, polymerization behavior, and suitability for pharmaceutical applications where long-term integrity is non-negotiable.[6][7]

This guide provides a deep dive into the factors governing the thermodynamic stability of 1-vinyl pyrazole derivatives, outlines robust experimental methods for its assessment, and explores the computational tools that can predict stability profiles, offering a comprehensive resource for professionals in drug discovery and chemical research.

Section 1: Theoretical Underpinnings of Stability

The stability of a 1-vinyl pyrazole derivative is not a single property but a complex interplay of electronic, steric, and environmental factors. The inherent aromaticity of the pyrazole ring provides a significant foundational stability.[8] However, the introduction of the vinyl group and other substituents modifies this landscape.

Electronic Effects: A Balancing Act of Electrons

The distribution of electrons within the molecule is a primary determinant of its stability. This is influenced by both the pyrazole ring itself and its substituents.

-

Aromaticity and Resonance: The five-membered pyrazole ring is an aromatic system, which confers significant thermodynamic stability.[8] Computational studies on related pyrazole radicals have shown that delocalization of electrons across the ring is a key factor in their stability. The vinyl group can participate in this conjugation, further stabilizing the molecule.

-

Substituent Effects: The nature of substituent groups on the pyrazole ring dramatically influences stability.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or bromo (-Br) at the C-4 position can increase the acidity of the N-H group in precursor pyrazoles, which in turn can accelerate reactions like vinylation.[4] However, they can also decrease the electron density of the vinyl group, making certain reactions like [2+2] cycloadditions more difficult.[4][9]

-

Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH₃), can enhance the electron density of the system. Their position is critical; for instance, the stability of brominated 1-vinyl pyrazole products is highly dependent on the position and number of methyl substituents.[9]

-

Steric Hindrance

The size and spatial arrangement of substituents can impact stability by preventing the molecule from adopting its most stable conformation or by shielding reactive sites. Increasing substitution on the vinyl group, for example, has been observed to diminish the rate and extent of polymerization, suggesting an increase in the stability of the monomer form against polymerization.[4]

Environmental Factors

External conditions play a crucial role in the observed stability of 1-vinyl pyrazole derivatives.

-

Temperature: Thermal energy can overcome activation barriers for degradation or polymerization. While many 1-vinyl pyrazoles exhibit good shelf stability, neat 1-vinylpyrazole can polymerize almost explosively under certain conditions, highlighting its latent reactivity.[4] Cycloaddition reactions often require elevated temperatures (e.g., 180°C), but increasing the temperature further can lead to polymerization as a competing and often undesirable side reaction.[9]

-

Light: Photodegradation can be a significant pathway for instability in many organic compounds, including pyrazolone derivatives.[6] Exposure to UV or visible light can lead to the formation of degradants and a loss of potency.

-

pH and Hydrolysis: For pharmaceutical applications, stability in aqueous environments is critical. Pyrazole ester derivatives have been shown to degrade in buffer solutions, with their hydrolytic stability being influenced by the electronic effects of substituents.[7]

Section 2: Key Factors Influencing Stability

The following diagram illustrates the primary factors that collectively determine the thermodynamic stability of a 1-vinyl pyrazole derivative.

Figure 1: Key factors governing the thermodynamic stability of 1-vinyl pyrazole derivatives.

Section 3: Experimental Assessment of Thermodynamic Stability

Quantitative assessment of stability is crucial for establishing the operational limits of these compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition kinetics of materials.[10]

This protocol is adapted from methodologies used to study pyrazole-derived polymers and other polymeric systems.[10][11][12]

-

Sample Preparation:

-

Place 5-10 mg of the purified 1-vinyl pyrazole derivative into a ceramic or platinum TGA pan.

-

Causality: A small sample mass ensures uniform heating and minimizes temperature gradients within the sample, leading to more accurate and reproducible data.

-

-

Instrument Setup:

-

Place the sample pan in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Causality: An inert atmosphere is critical to prevent oxidative degradation. This ensures that the observed mass loss is solely due to thermal decomposition (pyrolysis), providing a true measure of the compound's intrinsic thermal stability.

-

-

Thermal Program (Dynamic Scan):

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (β).

-

Repeat the experiment using several different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Causality: Using multiple heating rates is the foundation of isoconversional kinetic analysis (e.g., Flynn-Wall-Ozawa, Kissinger methods). It allows for the calculation of the activation energy of decomposition (Ea) as a function of conversion, revealing the complexity of the degradation mechanism.[12]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Determine the onset decomposition temperature (T_onset), which is a key indicator of thermal stability.

-

Use the data from multiple heating rates to perform isoconversional kinetic analysis to calculate the activation energy (Ea). The Kissinger method, for example, uses the peak decomposition temperature from the derivative thermogravimetric (DTG) curve.[10]

-

The following table summarizes thermal degradation data for a poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), illustrating the type of quantitative data obtained from TGA.[10][11]

| Heating Rate (β, °C/min) | Initial Decomposition Temp (°C) |

| 5 | 216.3 |

| 10 | 229.8 |

| 15 | 237.1 |

| 20 | 243.5 |

| Calculated Activation Energy (Ea) | Method |

| 79.45 kJ/mol | Flynn-Wall-Ozawa |

| 81.56 kJ/mol | Kissinger |

Table 1: Thermal decomposition data for a pyrazole-derived methacrylate polymer.

Section 4: Computational Approaches to Predicting Stability

Modern computational chemistry provides powerful tools to predict and rationalize the stability of molecules before they are synthesized, saving significant time and resources.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[13] It can be used to calculate various properties that correlate with thermodynamic stability:

-

Enthalpy of Formation (ΔHf): A direct measure of a molecule's stability relative to its constituent elements. Lower (more negative) values indicate greater stability.[14]

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[15]

-

Global Reactivity Parameters: DFT calculations can yield parameters like chemical hardness and electrophilicity, which provide insights into a molecule's resistance to deformation or chemical reaction.[13]

Workflow for Computational Stability Analysis

The following diagram outlines a typical workflow for using DFT to assess the stability of novel 1-vinyl pyrazole derivatives.

Figure 2: A computational workflow for predicting the stability of 1-vinyl pyrazole derivatives.

Conclusion

The thermodynamic stability of 1-vinyl pyrazole derivatives is a critical parameter that dictates their potential in drug development and materials science. It is governed by a delicate balance of intrinsic molecular properties—such as aromaticity, conjugation, and substituent effects—and external environmental conditions. A comprehensive understanding requires a multi-faceted approach, combining robust experimental techniques like TGA for thermal analysis with predictive computational methods like DFT. By systematically evaluating these factors, researchers can rationally design and select derivatives with optimal stability profiles, accelerating the development of new, effective, and reliable chemical entities. The long shelf life reported for some vinylpyrazoles is a promising indicator of their general robustness, but each new derivative must be carefully evaluated to ensure its suitability for the intended application.[4]

References

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link][4][5][9]

-

Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link][16]

-

Gautam, P., & Mishra, K. K. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

-

Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed, 35(12), 1083-1090. [Link][10]

-

Kurt, A., & Koca, M. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. [Link][11]

-

Sedaghat, E., et al. (2015). Kinetic Analysis of Thermal Degradation of Poly (Vinyl Alcohol)/Starch/Nano Clay Nanocomposite Using Differential Isoconversional and Master Plot Approaches. Research India Publications. [Link][12]

-

Yan, W., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link][7]

-

Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link][1]

-

Sadek, K. U., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link][3]

-

Ali, D. A. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Publisher. [Link][2]

-

Yan, Z., et al. (2013). Theoretical Prediction and Experimental Realization of New Stable Inorganic Materials Using the Inverse Design Approach. University of Colorado Boulder. [Link][14]

-

Szori, M., & Csizmadia, I. G. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link][8]

-

Al-Azzawi, A. M. J., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. [Link][15]

-

S. S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link][13]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purkh.com [purkh.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ripublication.com [ripublication.com]

- 13. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. colorado.edu [colorado.edu]

- 15. science.su.edu.krd [science.su.edu.krd]

- 16. researchgate.net [researchgate.net]

Technical Guide: Biological Potential of 1-Ethenyl-1H-Pyrazole-3-Carboxylate Derivatives

Executive Summary

This technical guide analyzes the pharmacological architecture and synthetic utility of 1-ethenyl-1H-pyrazole-3-carboxylate derivatives. While the pyrazole-3-carboxylate core is a well-established "privileged scaffold" in medicinal chemistry—found in blockbuster drugs like Rimonabant and various COX-2 inhibitors—the N1-ethenyl (vinyl) substitution introduces distinct electronic and reactive properties.

This guide posits the 1-ethenyl motif not merely as a structural variant, but as a potential covalent warhead (Michael acceptor) for targeted kinase inhibition and a versatile monomer for bioactive polymer therapeutics. We synthesize data from broader pyrazole pharmacology with specific reactivity profiles of N-vinyl azoles to provide a roadmap for drug development professionals.

Part 1: Chemical Architecture & SAR Analysis

The 1-ethenyl-1H-pyrazole-3-carboxylate scaffold consists of three critical pharmacophoric regions. Understanding the interplay between these zones is essential for rational drug design.

The Pyrazole Core (Scaffold)[1][2]

-

Function: Acts as a rigid linker that orients substituents in 3D space.

-

Properties: The aromatic ring serves as a

-stacking unit (interacting with Phe/Tyr residues in binding pockets). The N2 nitrogen acts as a hydrogen bond acceptor, crucial for binding to the hinge region of kinases or the active site of enzymes like COX-2.

The C3-Carboxylate (Binding Anchor)

-

Function: Provides a handle for H-bonding interactions.

-

Derivatization:

-

Esters (Ethyl/Methyl): Often prodrugs with improved lipophilicity (LogP) for membrane permeability.

-

Amides/Hydrazides: When converted to carboxamides, this position often dictates selectivity (e.g., forming key H-bonds with the backbone of kinase ATP-binding sites).

-

The N1-Ethenyl Group (The "Warhead")

-

Distinct Feature: Unlike standard alkyl (ethyl) or aryl (phenyl) substituents, the ethenyl (vinyl) group is conjugated with the pyrazole ring.

-

Reactivity: It functions as a Michael acceptor . In a biological context, this olefin can undergo nucleophilic attack by thiol groups (Cysteine residues) on proteins.

-

Medicinal Application: This suggests utility as a Targeted Covalent Inhibitor (TCI) . If positioned correctly near a non-catalytic cysteine (e.g., Cys797 in EGFR), the vinyl group can form an irreversible covalent bond, dramatically increasing potency and residence time.

Part 2: Biological Activity Spectrum[2][3][4][5][6]

Anticancer Potential: Covalent Kinase Inhibition

The most high-value application of the 1-ethenyl motif is in oncology.

-

Mechanism: The vinyl group serves as an electrophile. Upon binding of the pyrazole core to the ATP-binding pocket, the vinyl group reacts with a proximal cysteine thiol (

) to form a covalent thioether adduct. -

Target Classes:

-

EGFR Inhibitors: Analogous to the acrylamide warheads in Afatinib or Osimertinib.

-

JNK Inhibitors: N-vinyl pyrazoles have been explored as JNK2/3 inhibitors, utilizing the electrophilic vinyl group to lock the kinase in an inactive conformation.

-

Antimicrobial & Antifungal Activity[2][3][4][5][7][8]

-

DNA Gyrase Inhibition: 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors in Gram-positive bacteria.[1] The 1-ethenyl-3-carboxylate derivatives are bioisosteric to these leads, potentially disrupting bacterial DNA replication via minor groove binding.

-

Polymer Therapeutics: N-vinyl pyrazole derivatives are polymerizable. Copolymers containing these units have shown intrinsic antimicrobial properties (contact killing) without releasing small-molecule toxins, reducing resistance development.

Anti-inflammatory Activity[2][3][4][5][7][10][11][12]

-

COX-2 Selectivity: Pyrazole-3-carboxylates are structural analogs of Celecoxib. While the 1-phenyl group is classic for COX-2 selectivity, the 1-ethenyl group offers a smaller steric footprint.

-

Metabolic Stability: The vinyl group is metabolically active (epoxidation potential). In anti-inflammatory design, it may serve as a "soft drug" handle, allowing the drug to be deactivated after topical application to minimize systemic side effects.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram visualizes the three functional zones of the molecule and their respective biological roles.

Caption: SAR map highlighting the N1-ethenyl group as an electrophilic warhead for covalent cysteine targeting.

Diagram 2: Mechanism of Action (Covalent Inhibition)

The logical flow of how the 1-ethenyl derivative inhibits a target kinase.

Caption: Step-by-step mechanism of covalent kinase inhibition via the N-vinyl Michael acceptor.

Part 4: Experimental Protocols

Synthesis of Ethyl 1-ethenyl-1H-pyrazole-3-carboxylate

Direct N-vinylation of pyrazoles can be challenging. The following protocol uses a Copper-Catalyzed Cross-Coupling approach or Vinyl Exchange , which is more reliable than direct alkylation with vinyl halides.

Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate (Starting material)

-

Vinyl acetate (Vinyl source)

-

(Catalyst) or

-

Sulfuric acid (Catalytic amount)[2]

Protocol (Vinyl Exchange Method):

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Ethyl 1H-pyrazole-3-carboxylate (10 mmol) in excess Vinyl Acetate (50 mL). The vinyl acetate acts as both reagent and solvent.

-

Catalysis: Add Mercuric Acetate (

, 0.2 mmol) and a drop of concentrated -

Reflux: Heat the mixture to reflux (

) under an inert atmosphere ( -

Workup: Cool to room temperature. Neutralize with saturated

. Filter through a Celite pad to remove metal salts. -

Extraction: Concentrate the filtrate and extract with Dichloromethane (DCM). Wash with brine, dry over

. -

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The N-vinyl product typically elutes before the N-H starting material due to loss of H-bond donation.

-

Validation: Confirm structure via

-NMR (Look for characteristic vinyl protons:

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the

Protocol:

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h at -

Treatment: Dissolve the 1-ethenyl derivative in DMSO. Prepare serial dilutions (0.1

to 100 -

Incubation: Incubate for 48–72 hours.

-

Labeling: Add 10

of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Remove media carefully. Add 100

DMSO to dissolve crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Plot dose-response curves to calculate

. Control: Compare against 5-Fluorouracil or a standard kinase inhibitor.

Part 5: Future Outlook & Optimization

The 1-ethenyl-1H-pyrazole-3-carboxylate scaffold is a "sleeping giant" in covalent drug discovery. Future optimization should focus on:

-

Tuning Reactivity: Substituting the vinyl group (e.g., 1-(2-chlorovinyl)) to modulate the rate of Michael addition, reducing off-target toxicity.

-

Scaffold Hopping: Fusing the pyrazole ring to form pyrazolo[1,5-a]pyrimidines , enhancing kinase affinity while retaining the vinyl warhead.

-

Polymer Conjugation: Using the vinyl group to polymerize the drug into nanoparticles for Enhanced Permeability and Retention (EPR) effect targeting in tumors.

References

-

Review of Pyrazole Biological Activities

-

Vinylpyrazoles in Synthesis & Activity

- Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Covalent Kinase Inhibitor Design

-

DNA Binding of Pyrazole Derivatives

- Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identific

- Source: Chem. Pharm. Bull. (J-Stage).

-

URL:[Link]

- Title: Benzpyrazol derivatives as inhibitors of PI3 kinases (US8658635B2).

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Technical Dossier: Reactivity of Methyl 1-ethenyl-1H-pyrazole-3-carboxylate

This technical guide details the reactivity profile, stability considerations, and synthetic applications of Methyl 1-ethenyl-1H-pyrazole-3-carboxylate . It is designed for researchers utilizing this compound as a functional monomer in polymer chemistry or as a specialized intermediate in heterocycle synthesis.

Executive Summary

This compound (CAS: 122609-01-2) represents a distinct class of functionalized N-vinyl azoles . Unlike simple N-vinyl pyrazoles, this molecule incorporates an electron-withdrawing ester group at the C3 position. This structural modification creates a unique "push-pull" electronic environment: the N-vinyl group acts as an electron donor (enamine-like), while the C3-ester withdraws electron density from the aromatic ring.

Key Utility:

-

Functional Monomer: Used in radical polymerization to generate polymers with pendant pyrazole-carboxylate moieties (useful for metal chelation or further derivatization).

-

Masked Synthon: The N-vinyl group serves as a robust protecting group for the pyrazole nitrogen during ring functionalization, removable via oxidative or acidic cleavage.

-

Covalent Warhead: Potential application as a Michael acceptor precursor or in Inverse Electron Demand Diels-Alder (IEDDA) ligations.

Electronic Structure & Mechanistic Basis

To predict reactivity, one must understand the competition between the N-vinyl conjugation and the ester's inductive/mesomeric withdrawal.

The "Deactivated" Enamine

The N1-vinyl group is electronically analogous to an enamine (

-

Consequence 1: The vinyl group is less nucleophilic than in non-aromatic enamines (e.g., N-vinylpyrrolidone), making it more stable to spontaneous hydrolysis but still reactive toward strong electrophiles.

-

Consequence 2: In radical polymerization, the monomer exhibits Q-e scheme values typical of conjugated, slightly electron-rich monomers, favoring copolymerization with electron-deficient monomers (e.g., maleic anhydride, acrylates).

Stability & Handling: The Acid Sensitivity Protocol

CRITICAL WARNING: The most common failure mode when working with this compound is inadvertent acid-catalyzed hydrolysis .

Mechanism of Decomposition

Like all N-vinyl azoles, this compound is an "acetaldehyde surrogate." In the presence of protic acids (even trace HCl in chloroform or moisture in acidic silica), the vinyl group undergoes cleavage.

-

Protonation: The

-carbon of the vinyl group is protonated, forming a resonance-stabilized cation (iminium ion). -

Hydration: Water attacks the

-carbon. -

Fragmentation: The C-N bond cleaves, releasing Methyl 1H-pyrazole-3-carboxylate and Acetaldehyde .

Visualization: Hydrolysis Pathway

Figure 1: Acid-catalyzed hydrolysis mechanism leading to monomer degradation.

Handling Protocols

-

Storage: Store at -20°C under inert atmosphere (Ar/N2). Add a radical inhibitor (e.g., BHT) if storing for extended periods.

-

Purification: Avoid acidic silica gel. Use neutralized silica (treated with 1% Et3N) or basic alumina for chromatography.

-

Solvents: Ensure all solvents (CDCl3, DCM) are acid-free. Pass chloroform through basic alumina before use to remove trace HCl.

Primary Reactivity: Radical Polymerization

The primary application of this compound is as a monomer for synthesizing functionalized polymers.

Homopolymerization

The compound undergoes free-radical polymerization (FRP). Due to the steric bulk of the pyrazole-carboxylate, homopolymerization may be sluggish compared to simple N-vinyl compounds.

-

Initiators: AIBN (Azobisisobutyronitrile) is preferred over peroxides (BPO) to avoid oxidative side reactions with the pyrazole ring.

-

Solvents: Toluene, DMF, or 1,4-Dioxane.

Copolymerization Strategy

To improve polymer molecular weight and incorporate the pyrazole functionality into materials, copolymerization is recommended.

-

Ideal Partners: Electron-deficient monomers (Acceptors).

-

Maleic Anhydride: Forms alternating copolymers.[1]

-

Methyl Methacrylate (MMA): Forms statistical copolymers.

-

N-Isopropylacrylamide (NIPAM): For thermo-responsive hydrogels.

-

Experimental Protocol: Copolymerization with MMA

Objective: Synthesis of Poly(MMA-co-1-vinylpyrazole-3-carboxylate).

Materials:

-

Monomer A: this compound (1.0 eq)

-

Monomer B: Methyl Methacrylate (MMA) (1.0 eq)

-

Initiator: AIBN (0.01 eq)

-

Solvent: Anhydrous Toluene (0.5 M concentration)

Procedure:

-

Preparation: Dissolve Monomer A, MMA, and AIBN in toluene in a Schlenk tube.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical polymerization).

-

Reaction: Backfill with Nitrogen and heat to 70°C for 12–24 hours.

-

Workup: Precipitate the polymer by pouring the reaction mixture into excess cold methanol or hexane.

-

Purification: Re-dissolve in THF and re-precipitate to remove unreacted monomers.

-

Characterization: Confirm disappearance of vinyl protons (δ 5.0–7.5 ppm) via 1H NMR.

Synthetic Utility: Cycloaddition & Functionalization[4][5]

Beyond polymerization, the vinyl group serves as a reactive handle for constructing complex heterocycles.[2][3]

[2+2] Cycloaddition

The electron-rich nature of the N-vinyl group allows [2+2] cycloaddition with highly electron-deficient alkenes, such as Tetracyanoethylene (TCNE).

-

Product: Cyclobutane-fused pyrazoles.

-

Conditions: Ambient temperature in non-polar solvents (DCM, Benzene).

Inverse Electron Demand Diels-Alder (IEDDA)

While less common than strained alkenes, N-vinyl pyrazoles can react with Tetrazines .

-

Mechanism: The tetrazine (electron-poor diene) reacts with the vinyl group (dienophile). Nitrogen gas (

) is extruded, followed by aromatization/oxidation. -

Application: This is a potential route for bioconjugation if the pyrazole ester is pre-attached to a biomolecule.

Workflow: Synthetic Transformations

Figure 2: Synthetic divergence of the N-vinyl pyrazole scaffold.

References

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: Molecules (MDPI) URL:[Link] Relevance: Comprehensive review on N-vinyl pyrazole synthesis, polymerization, and cycloaddition reactivity.

-

Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Source: Chemical Communications (RSC) URL:[4][Link] Relevance: Details the hydrolysis mechanism and the "acetaldehyde surrogate" concept for N-vinyl pyrazoles.

-

Synthesis and polymerization of C-vinyl- and N-vinyl-1,2,3-triazoles. Source: Polymer Chemistry (RSC) URL:[Link] Relevance: Provides parallel protocols for the polymerization of N-vinyl azoles which are directly applicable to the pyrazole analog.

-

Methyl 1-methyl-1H-pyrazole-3-carboxylate (Compound Data). Source: PubChem URL:[5][Link] Relevance:[1][6][7] Structural data and physical properties of the closely related methyl-substituted analog for comparison.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Matter: A Technical Guide to Crystal Packing and Structural Analysis of Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the pyrazole carboxylate scaffold stands as a cornerstone, integral to the development of a multitude of therapeutic agents and functional materials.[1][2] The biological activity and physicochemical properties of these compounds are not solely dictated by their molecular structure but are profoundly influenced by their arrangement in the solid state—the crystal packing. This guide provides an in-depth exploration of the principles governing the crystal packing of pyrazole carboxylates, the analytical techniques employed for their structural elucidation, and the computational methods that offer deeper insights into their supramolecular architecture.

The Significance of Crystal Packing in Pyrazole Carboxylates

The precise three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. For pyrazole carboxylates, this arrangement dictates critical properties such as solubility, dissolution rate, stability, and bioavailability, which are paramount in drug development.[3] Furthermore, in materials science, crystal packing influences optical, electronic, and mechanical properties. A thorough understanding of these packing motifs is therefore essential for the rational design of pyrazole carboxylates with desired functionalities.

The Orchestra of Intermolecular Interactions

The supramolecular assembly of pyrazole carboxylates is directed by a symphony of non-covalent interactions. These forces, though individually weak, collectively determine the final crystal structure.

Hydrogen Bonding: The Primary Architect

Hydrogen bonds are the most significant directional forces in the crystal packing of pyrazole carboxylates. The presence of both hydrogen bond donors (N-H from the pyrazole ring and O-H from the carboxylic acid) and acceptors (N atoms of the pyrazole ring and O atoms of the carboxylate group) leads to a rich variety of hydrogen bonding motifs.[4][5][6][7][8][9]

-

Carboxylic Acid Dimers: A ubiquitous motif is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic R22(8) ring synthon.[6]

-

Chain and Sheet Formation: The N-H of the pyrazole ring and the second nitrogen atom can participate in N-H···N or N-H···O hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets.[10][11] For instance, strong O1–H…N2 interactions can link molecules into chains.[10]

-

Intramolecular Hydrogen Bonding: In certain conformations, intramolecular hydrogen bonds can occur, influencing the overall molecular shape and subsequent packing.[12][13]

π-π Stacking: Aromatic Alliances

The aromatic nature of the pyrazole and any appended phenyl rings facilitates π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings, play a crucial role in stabilizing the crystal lattice, often leading to layered structures.[14][15] The geometry of these interactions can be face-to-face or offset.

Weaker Interactions: The Fine-Tuning Forces

Other weaker interactions, such as C-H···O, C-H···N, and C-H···π interactions, also contribute to the overall stability of the crystal packing.[6][10][16] While less energetic than hydrogen bonds, their cumulative effect can be significant in determining the final molecular arrangement. Halogen bonding has also been observed to play a role in the crystal engineering of pyrazole derivatives.[17]

Polymorphism: The Same Molecule, Different Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can exhibit significantly different physicochemical properties. For pharmaceutical applications, identifying and controlling polymorphism is critical, as different polymorphs can have different solubilities and bioavailabilities. The subtle interplay of intermolecular forces and crystallization conditions can lead to the formation of different polymorphs of pyrazole carboxylates.

Methodologies for Structural Analysis

A combination of experimental and computational techniques is employed to fully characterize the crystal structure and packing of pyrazole carboxylates.

Experimental Techniques: Visualizing the Solid State

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal.[10][18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial.[10]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[10][18][19]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[10]

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It is a powerful tool for identifying crystalline phases, determining phase purity, and analyzing polymorphism.[6][19]

Computational Methods: In Silico Insights

Computational chemistry provides invaluable tools for understanding the nature and energetics of intermolecular interactions.

Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and calculate interaction energies between molecules, providing a quantitative measure of the stability of different packing arrangements.[16]

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[16][17] It partitions the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules. The resulting surface can be color-mapped to highlight different types of close contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions.[6]

| Interaction Type | Typical Contribution to Hirshfeld Surface | Significance |

| H···H | ~40-50% | Van der Waals interactions |

| O···H / H···O | ~20-30% | Hydrogen bonding |

| N···H / H···N | ~10-20% | Hydrogen bonding |

| C···H / H···C | ~5-15% | Weak hydrogen bonds, π-interactions |

| C···C | ~2-8% | π-π stacking |

Note: These are approximate ranges and can vary significantly depending on the specific molecular structure.[6]

Substituent Effects on Crystal Packing

The nature and position of substituents on the pyrazole carboxylate scaffold can have a profound impact on the resulting crystal packing. Electron-withdrawing or -donating groups can alter the charge distribution on the aromatic rings, influencing the strength of hydrogen bonds and π-π stacking interactions. Bulky substituents can sterically hinder certain packing motifs, favoring others. For example, the dihedral angle between the phenyl and pyrazole rings can vary significantly depending on the substituents, which in turn affects the overall molecular packing.[10][18]

Conclusion and Future Directions

The crystal packing of pyrazole carboxylates is a fascinating and complex field of study with significant implications for drug development and materials science. A comprehensive understanding of the interplay of intermolecular forces, guided by advanced experimental and computational techniques, is essential for the rational design of new pyrazole carboxylate derivatives with tailored solid-state properties. The continued development of high-throughput crystallization methods and more accurate computational models will undoubtedly accelerate progress in this area. The Cambridge Structural Database (CSD) remains an invaluable resource for the systematic analysis of crystal packing trends in pyrazole carboxylates and other organic molecules.[6][20][21][22]

References

-

Stock, N., & Bein, T. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry. [Link]

-

Tariq, M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. [Link]

-

Foces-Foces, C., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry. [Link]

-

García, G., et al. (Year). Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. CrystEngComm. [Link]

-

Li, Y., et al. (2010). Oxovanadium(IV) pyrazolyl carboxylic acid complexes: synthesis, crystal structures of [VO(pzH)(HMPA)2]2· 4H2O (1) and VO(OH)(dmpzH)2(C6H5COO) (2) (H2MPA = 5-methyl-1H-pyrazole-3-carboxylic acid, pzH = pyrazole, dmpzH = 3,5-dimethyl pyrazole). Journal of Coordination Chemistry. [Link]

-

Butcher, R. J., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Madalambika, et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. [Link]

-

Batten, S. R., et al. (Year). Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate. [Link]

-

Butcher, R. J., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. [Link]

-

Prasad, T. N. M., et al. (2011). Synthesis and X‐ray Crystallographic Studies of ethyl 3‐methyl5‐(methylthio)‐1H‐pyrazole‐4‐carboxylate. AIP Conference Proceedings. [Link]

-

Miljanic, O. S., et al. (Year). a) Hydrogen bonding between pyrazoles units, and b) π···π stacking... ResearchGate. [Link]

-

Scott, E. E., & Halpert, J. R. (Year). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]

-

Author. (Year). The crystal packing of (I), showing (a) pz units directly interacting... ResearchGate. [Link]

-

Grdadolnik, J., et al. (2017). hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science. [Link]

-

Author. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

-

Author. (2025). (PDF) Hydrogen bonding lights up overtones in pyrazoles. ResearchGate. [Link]

-

Author. (Year). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Yin, P., et al. (2016). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking. Angewandte Chemie International Edition. [Link]

-

Wang, H., et al. (2011). Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydrate Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Author. (Year). Structural studies on copper(II) carboxylate complexes containing pyrazole. IUCr Journals. [Link]

-

Li, Y., et al. (Year). Hydrogen-bonding patterns in a series of multi-component molecular solids formed by 2,3,5,6-tetramethylpyrazine with selected carboxylic acids. CrystEngComm. [Link]

-

Author. (Year). ͑ Color online ͒ Illustration of the hydrogen bond geometry in... ResearchGate. [Link]

-

Author. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

-

Bethune, S. J., & Vittal, J. J. (2009). Construction of Extended Molecular Networks with Heterosynthons in Cocrystals of Pyrazole and Acids. Crystal Growth & Design. [Link]

-

Author. (Year). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. [Link]

-

Stock, N., & Bein, T. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications. [Link]

-

Author. (2007). Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. [Link]

-

Kumar, A., et al. (Year). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

-

Author. (Year). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]

-

Zhang, J., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

-

Wang, H., et al. (Year). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC. [Link]

-

Batten, S. R., et al. (2014). Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. ACS Publications. [Link]

-

Author. (Year). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. IUCr. [Link]

-

Author. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Author. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. ResearchGate. [Link]

-

Author. (Year). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Allen, F. H. (2013). The Cambridge Structural Database in Retrospect and Prospect. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

Author. (2025). The competition between acetate and pyrazolate in the formation of polynuclear Zn(II) coordination complexes. ResearchGate. [Link]

-

Author. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogen-bonding patterns in a series of multi-component molecular solids formed by 2,3,5,6-tetramethylpyrazine with selected carboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking: Structure–Property Relationships of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. iric.imet-db.ru [iric.imet-db.ru]

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Methyl 1-Ethenyl-1H-pyrazole-3-carboxylate to 1-Ethenyl-1H-pyrazole-3-carboxylic Acid

Introduction: The Significance of 1-Ethenyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

The pyrazole scaffold is a privileged pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of an ethenyl (vinyl) group at the N1 position of the pyrazole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, 1-ethenyl-1H-pyrazole-3-carboxylic acid is a key building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other functional group transformations, making it a crucial synthon in the development of novel therapeutics.

This document provides a comprehensive guide to the hydrolysis of methyl 1-ethenyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of both acid- and base-catalyzed hydrolysis, ultimately recommending and detailing a robust protocol for saponification as the preferred method to ensure high yield and product purity, while preserving the integrity of the N-ethenyl group.

Mechanistic Insights: Choosing the Optimal Hydrolysis Strategy

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under either acidic or basic conditions. The choice between these two pathways is critical and depends on the substrate's stability and the desired reaction outcome.

Acid-Catalyzed Hydrolysis: A Reversible Pathway

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2] While effective for some substrates, this method is an equilibrium process.[1][3] To drive the reaction to completion, a large excess of water is required.[4] For substrates like this compound, there is a potential risk of the acidic conditions promoting the hydrolysis of the N-vinyl group to acetaldehyde.[5][6]

Base-Catalyzed Hydrolysis (Saponification): An Irreversible and Preferred Route

Base-catalyzed hydrolysis, commonly known as saponification, is generally the preferred method for converting esters to carboxylic acids.[4][5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[2] This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base in the reaction mixture to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion, resulting in a higher yield of the desired product.[1][7] Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the carboxylic acid.[5] Given the potential sensitivity of the N-vinyl group to acidic conditions, the irreversible nature and milder conditions of saponification make it the superior choice for the hydrolysis of this compound.

Visualizing the Reaction Pathways

Caption: Figure 1: Comparison of Hydrolysis Mechanisms

Experimental Protocols

While saponification is the recommended procedure, a protocol for acid-catalyzed hydrolysis is also provided for completeness.

Recommended Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol is optimized for high yield and purity, minimizing the risk of side reactions.

Materials and Reagents:

-

This compound

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for higher temperatures)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and methanol (a 2:1 to 3:1 ratio is a good starting point). The total solvent volume should be sufficient to fully dissolve the starting material (approximately 10-20 mL per gram of ester).

-

Addition of Base: In a separate container, prepare a solution of LiOH·H₂O (1.5-2.0 eq) or NaOH (1.5-2.0 eq) in deionized water. Add the basic solution dropwise to the stirring solution of the ester at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt. The reaction is typically complete within 2-6 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

-

Acidification: To the remaining aqueous solution containing the carboxylate salt, add 1 M HCl dropwise while stirring in an ice bath until the pH of the solution is approximately 2-3. The carboxylic acid product will precipitate out as a solid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the 1-ethenyl-1H-pyrazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01305K [pubs.rsc.org]

- 6. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Methyl 1-ethenyl-1H-pyrazole-3-carboxylate as a Versatile Ligand in Coordination Chemistry

Introduction: A Multifaceted Building Block for Advanced Materials

In the dynamic field of coordination chemistry, the rational design of organic ligands is paramount to the development of novel materials with tailored properties. Methyl 1-ethenyl-1H-pyrazole-3-carboxylate emerges as a particularly compelling ligand, offering a unique combination of coordination sites and a reactive functional group. This molecule, characterized by a pyrazole ring, a carboxylate moiety, and a vinyl group, provides a versatile platform for the construction of sophisticated coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes.[1]

The pyrazole ring presents two adjacent nitrogen atoms, enabling it to act as a monodentate or a bridging ligand, thus facilitating the formation of diverse structural motifs.[1][2] The carboxylate group offers an additional coordination site, allowing for the creation of robust and multidimensional frameworks.[2] Crucially, the vinyl (ethenyl) group serves as a reactive handle for post-synthetic modification, opening avenues for the covalent grafting of functional molecules, polymerization, or the integration of the resulting coordination compounds into larger polymeric matrices. This trifecta of functionalities makes this compound a highly attractive building block for researchers in materials science, catalysis, and drug development.

This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of coordination compounds. Detailed protocols for the synthesis of the ligand and its subsequent use in the formation of a copper(II)-based metal-organic framework and a luminescent zinc(II) coordination polymer are presented. Furthermore, the application of palladium complexes bearing this ligand in catalysis is explored, highlighting its potential in facilitating cross-coupling reactions.

Synthesis of this compound: A Detailed Protocol

The introduction of the vinyl group onto the pyrazole nitrogen is a key synthetic step. While various methods for N-vinylation of azoles have been reported, a reliable and scalable approach involves the palladium-catalyzed reaction of the parent pyrazole with vinyl acetate.[3] This method offers good yields and stereospecificity.

Protocol 1: Synthesis of this compound

This protocol is adapted from established palladium-catalyzed N-vinylation procedures for azaheterocycles.[3]

Materials:

-

Methyl 1H-pyrazole-3-carboxylate

-

Vinyl acetate (freshly distilled)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add methyl 1H-pyrazole-3-carboxylate (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of freshly distilled vinyl acetate (3.0 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for C-N bond formation in N-vinylation reactions.[3]

-

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) is a bidentate phosphine ligand that stabilizes the palladium catalyst and promotes the desired reactivity.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the pyrazole NH group, which is a crucial step in the catalytic cycle.

-

Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent for this reaction. The anhydrous conditions are necessary to prevent the decomposition of the catalyst and reagents.

-

Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the palladium catalyst.

Coordination Chemistry: Building Advanced Materials

The bifunctional nature of this compound, with its pyrazole and carboxylate groups, allows for the construction of a wide array of coordination polymers and MOFs.[4] The choice of the metal ion and reaction conditions, such as solvent and temperature, can significantly influence the final structure and properties of the resulting material.

Protocol 2: Solvothermal Synthesis of a Copper(II)-based MOF

This protocol describes a general solvothermal method for the synthesis of a copper(II) metal-organic framework using this compound as the organic linker.[5]

Materials:

-

This compound

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave

-

Laboratory oven

Procedure:

-

Precursor Solution: In a glass vial, dissolve this compound (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL).

-

Metal Salt Solution: In a separate vial, dissolve copper(II) nitrate trihydrate (0.1 mmol) in DMF (5 mL).

-

Mixing: Slowly add the metal salt solution to the ligand solution with stirring.

-

Solvothermal Reaction: Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a laboratory oven preheated to 120 °C. Maintain this temperature for 48 hours.

-

Isolation and Washing: After 48 hours, cool the autoclave to room temperature. Collect the crystalline product by filtration, wash it thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum at 60 °C for 12 hours.

-

Characterization: Characterize the synthesized MOF using powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, and thermogravimetric analysis (TGA) to assess its thermal stability.

Diagram of the Solvothermal Synthesis Workflow:

Caption: Workflow for the solvothermal synthesis of a Cu(II)-MOF.

Protocol 3: Synthesis of a Luminescent Zinc(II) Coordination Polymer

The d¹⁰ electronic configuration of Zn(II) often leads to luminescent coordination polymers where the emission originates from the organic ligand.[6] This protocol outlines the synthesis of a luminescent Zn(II) coordination polymer.

Materials:

-

This compound

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Glass vial

-

Heating plate

Procedure:

-

Ligand Solution: Dissolve this compound (0.1 mmol) in 5 mL of ethanol in a glass vial.

-

Metal Salt Solution: Dissolve zinc(II) nitrate hexahydrate (0.05 mmol) in 5 mL of DMF in a separate glass vial.

-

Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring.

-

Crystallization: Loosely cap the vial and place it in a sand bath on a heating plate set to 80 °C. Allow the solvent to slowly evaporate over 2-3 days to obtain single crystals.

-

Isolation: Decant the mother liquor and wash the crystals with a small amount of ethanol.

-

Drying: Air-dry the crystals.

-

Characterization: Analyze the product using single-crystal X-ray diffraction to determine its structure. Measure its photoluminescent properties (excitation and emission spectra) using a fluorescence spectrophotometer.

Applications in Catalysis: Harnessing the Power of Palladium Complexes

The nitrogen atoms of the pyrazole ring in this compound can effectively coordinate to palladium, forming stable complexes that can act as catalysts in various organic transformations.[7] The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, is a prime example of a reaction that can be catalyzed by such complexes.[1]

Protocol 4: In-situ Preparation of a Palladium Catalyst for Suzuki-Miyaura Coupling

This protocol describes the in-situ generation of a palladium catalyst from this compound for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Cesium fluoride (CsF)

-

Toluene (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Standard reaction glassware

Procedure:

-

Reaction Setup: To a Schlenk tube under a nitrogen atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and cesium fluoride (2.0 mmol).

-

Catalyst Preparation: In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and this compound (0.04 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes to allow for complex formation.

-

Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Catalytic Application:

Caption: Formation of the active catalyst and its role in Suzuki coupling.

Data Presentation: Properties of Coordination Compounds

The following tables summarize expected and representative data for coordination compounds synthesized using this compound or structurally similar ligands. This data is provided for illustrative purposes, and actual values will depend on the specific experimental conditions and the resulting crystal structures.

Table 1: Representative Crystallographic Data for a Cu(II)-MOF

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a (Å) | 10.234 | [8] |

| b (Å) | 15.678 | [8] |

| c (Å) | 12.891 | [8] |

| β (°) | 98.45 | [8] |

| Volume (ų) | 2045.6 | [8] |

| Z | 4 | [8] |

Note: Data for a representative Cu(II) coordination polymer with a pyrazole-carboxylate ligand.

Table 2: Luminescence Properties of a Representative Zn(II) Coordination Polymer

| Property | Value | Reference |

| Excitation Max (nm) | 330 | [9] |

| Emission Max (nm) | 410 (blue-violet) | [9] |

| Quantum Yield (%) | 5-15 | [10] |

| Lifetime (ns) | 2-10 | [10] |

Note: Data is representative for Zn(II) coordination polymers with pyrazole-based ligands.[9][10]

Table 3: Catalytic Performance in Suzuki-Miyaura Coupling

| Aryl Bromide | Arylboronic Acid | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | >90 | [1] |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | >95 | [1] |

| 2-Bromotoluene | Phenylboronic acid | >85 | [1] |

Note: Representative yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with pyrazole-based ligands.[1]

Conclusion and Future Outlook

This compound is a highly promising and versatile ligand in the field of coordination chemistry. Its unique combination of a pyrazole ring for robust coordination, a carboxylate group for framework extension, and a reactive vinyl group for post-synthetic functionalization makes it a valuable tool for the design and synthesis of advanced materials. The protocols provided herein offer a starting point for researchers to explore the rich coordination chemistry of this ligand and to develop new materials with applications in catalysis, sensing, and drug delivery. The ability to fine-tune the properties of the resulting coordination compounds by varying the metal ion and reaction conditions, coupled with the potential for post-synthetic modification, ensures that this compound will continue to be a ligand of significant interest in the years to come.

References

-

Arkat USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Available from: [Link]

-

ZYLAB. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Available from: [Link]

-

ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available from: [Link]

-

DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

-

PMC - NIH. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Available from: [Link]

-

ACS Publications. Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Available from: [Link]

- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

ResearchGate. Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. Available from: [Link]

-

OSTI.GOV. Luminescent Metal-Organic Frameworks. Available from: [Link]

-

DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Available from: [Link]

-

PubMed. Metal-organic Frameworks: Functional Luminescent and Photonic Materials for Sensing Applications. Available from: [Link]

-

RSC Publishing. Luminescent metal–organic frameworks. Available from: [Link]

-

ResearchGate. Luminescent metal–organic frameworks and their potential applications. Available from: [Link]

-

RSC Publishing. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. Available from: [Link]

-

PMC - NIH. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Available from: [Link]

-

ResearchGate. N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Available from: [Link]

-

Wiley Online Library. A 2D Zinc Coordination Polymer Built from the Mono‐deprotonated 4,4′-Azobis(3,5-dimethyl-1H-pyrazole) Ligand. Available from: [Link]

-

reposiTUm. The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. Available from: [Link]

-

SETU Waterford. Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. Available from: [Link]

-

International Journal of Recent Technology and Engineering. Room Temperature Synthesis and Characterizations of Cu-MOF using Natural Polysaccharide as Potential Organic Linker. Available from: [Link]

-

MDPI. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Available from: [Link]

-

ResearchGate. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Available from: [Link]

-

PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. Available from: [Link]

-

MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Available from: [Link]

-

PMC - NIH. Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. Available from: [Link]

- Google Patents. N-alkylation method of pyrazole.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 6. Metal-organic frameworks: functional luminescent and photonic materials for sensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

procedure for esterification of 1-ethenyl-1H-pyrazole-3-carboxylic acid

Application Note & Protocol | Doc ID: AN-PYR-VIN-004

Executive Summary & Strategic Analysis

The esterification of 1-ethenyl-1H-pyrazole-3-carboxylic acid (also known as 1-vinyl-1H-pyrazole-3-carboxylic acid) presents a specific chemoselective challenge: the preservation of the acid-labile

While the pyrazole core is robust, the

Therefore, this guide rejects standard acidic protocols in favor of Base-Mediated Nucleophilic Substitution (

Core Chemical Logic

-

Avoid:

/ -

Adopt: Carboxylate alkylation (

+ Base) or Carbodiimide coupling. -

Control: Radical inhibitors (e.g., BHT) are recommended if scaling >10g.

Decision Framework & Mechanism

The following flowchart illustrates the critical decision pathways for this substrate.

Figure 1: Reaction pathway analysis demonstrating the necessity of basic conditions to prevent N-vinyl hydrolysis.

Method Comparison

| Feature | Method A: Alkyl Halide ( | Method B: Steglich Coupling | Method C: Acid Chloride ( |

| Reagents | Alkyl Iodide/Bromide, | DCC/EDC, DMAP, Alcohol | |

| pH Regime | Basic (pH 8-10) | Neutral/Slightly Basic | Highly Acidic (HCl evolution) |

| Excellent | Good | Poor (High risk of hydrolysis) | |

| Atom Economy | High | Low (Urea byproduct) | High |

| Scalability | High | Low/Medium | High (if substrate tolerates) |

| Recommendation | Primary Protocol | Secondary (Complex Alcohols) | Not Recommended |

Experimental Protocols

Protocol A: Base-Mediated Alkylation (Gold Standard)

Objective: Synthesis of Methyl or Ethyl 1-ethenyl-1H-pyrazole-3-carboxylate. Rationale: Uses mild inorganic base to generate the carboxylate nucleophile, which attacks the alkyl halide. No acidic protons are present to degrade the vinyl group.

Reagents

-

Substrate: 1-Ethenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (1.2 eq)

-

Note: Alkyl iodides are preferred over bromides for faster kinetics at lower temperatures.

-

-

Base: Potassium Carbonate (

), anhydrous, finely ground (1.5 eq) -